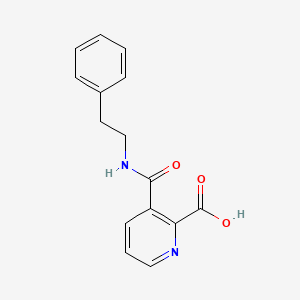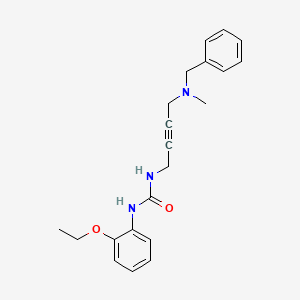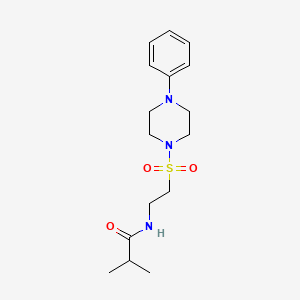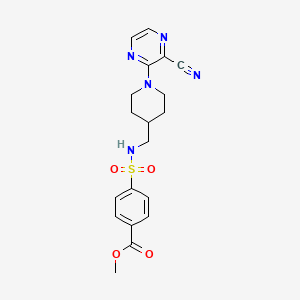![molecular formula C17H18N6O B2425126 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034588-17-3](/img/structure/B2425126.png)
2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a tetrahydropyrazolo[1,5-a]pyridine ring, and a triazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multistep reactions involving the formation of the pyrazolo[1,5-a]pyridine core, followed by functionalization at various positions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl group, a tetrahydropyrazolo[1,5-a]pyridine ring, and a triazole ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and rings within its structure. For example, the triazole ring might participate in reactions with electrophiles, while the carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Therapeutic Potential
Imidazole, a similar compound, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antiproliferative Activity
Some compounds similar to the one have shown antiproliferative activity against various cancer cell lines . For example, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Antiviral Activity
Compounds containing similar structures have been found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) .
Inhibition of Collagen Synthesis
Some compounds similar to the one can inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis .
Antifibrotic Activity
Certain compounds have shown anti-fibrotic activity in models of hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Antioxidant Properties
Some compounds have prevented fibrosis by their antioxidant properties and reducing the expression of TGF-β in models of hepatic fibrogenesis .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s activity. Without specific information on the compound’s targets and mode of action, it’s difficult to discuss how these factors might influence this particular compound .
Propiedades
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(15-12-20-23(21-15)14-6-2-1-3-7-14)18-10-13-11-19-22-9-5-4-8-16(13)22/h1-3,6-7,11-12H,4-5,8-10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPVBSJLTFIPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2425044.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2425045.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2425046.png)

![(E)-4-(Dimethylamino)-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]but-2-enamide](/img/structure/B2425051.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2425053.png)
![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)

![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)
![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2425063.png)

